Ethyl 2-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
ETHYL 2-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound featuring a pyrimidine ring substituted with a pyrrolidine group, a benzoate ester, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps. One common route starts with the preparation of the pyrimidine core, which is then functionalized with a pyrrolidine group. The thioether linkage is introduced through a nucleophilic substitution reaction, and the final esterification step involves the reaction of the intermediate with ethyl benzoate under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted pyrimidine derivatives .
Scientific Research Applications
ETHYL 2-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The thioether linkage may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(PYRROLIDIN-1-YL)PYRIMIDINE: A simpler analog with similar biological activity.
ETHYL BENZOATE: Shares the ester functional group but lacks the pyrimidine and thioether components.
SULFANYLACETAMIDO DERIVATIVES: Compounds with similar thioether linkages and amide groups
Uniqueness
ETHYL 2-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its combination of a pyrimidine ring, pyrrolidine group, thioether linkage, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C19H22N4O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C19H22N4O3S/c1-2-26-19(25)14-7-3-4-8-15(14)22-17(24)12-27-18-11-16(20-13-21-18)23-9-5-6-10-23/h3-4,7-8,11,13H,2,5-6,9-10,12H2,1H3,(H,22,24) |
InChI Key |
LIBZDJKFVZYOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCCC3 |
Origin of Product |
United States |
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